molecular formula Pt B1201188 Platinum-191 CAS No. 15706-36-2

Platinum-191

货号: B1201188
CAS 编号: 15706-36-2
分子量: 190.96168 g/mol
InChI 键: BASFCYQUMIYNBI-AHCXROLUSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Platinum-191 (¹⁹¹Pt) is a synthetic radioisotope with a half-life of 2.83 days, decaying by electron capture (EC) to ¹⁹¹Ir . This isotope is a valuable tool in pharmaceutical and chemical research, particularly for the non-invasive, quantitative, and temporal analysis of the biodistribution of novel platinum-based complexes . A key application is in the development of platinum-based anticancer drugs (e.g., cisplatin, carboplatin). By synthesizing a ¹⁹¹Pt-labeled platinum complex, researchers can use gamma-ray imaging techniques to track the uptake and retention of the drug in various organs and tissues over time, which is crucial for understanding its pharmacokinetics, optimizing dosage, and predicting toxicity . This method provides a significant advantage over invasive techniques like tissue biopsy. Recent studies have successfully synthesized a novel ¹⁹¹Pt-labeled sugar-linked platinum complex and demonstrated a significant correlation between its biodistribution and that of the non-radiolabeled parent compound in healthy mice, confirming its utility for accurately evaluating drug behavior in vivo . ¹⁹¹Pt is typically produced via the (n,2n) nuclear reaction on a ¹⁹²Pt target using accelerator neutrons . This product is For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans.

属性

CAS 编号

15706-36-2

分子式

Pt

分子量

190.96168 g/mol

IUPAC 名称

platinum-191

InChI

InChI=1S/Pt/i1-4

InChI 键

BASFCYQUMIYNBI-AHCXROLUSA-N

SMILES

[Pt]

手性 SMILES

[191Pt]

规范 SMILES

[Pt]

同义词

191Pt radioisotope
Platinum-191
Pt-191 radioisotope

产品来源

United States

科学研究应用

Radiopharmaceutical Development

Platinum-191 has been investigated as a radiolabeled compound for the development of targeted therapies and diagnostic agents. One notable study involved the preparation of a non-steroidal estrogen platinum-diamine complex using this compound. This complex demonstrated selective cytostatic activity against estrogen receptor-positive mouse mammary tumors, suggesting its potential for targeted cancer therapy .

Table 1: Characteristics of this compound Complexes

Compound TypeActivityTarget Cancer Type
Platinum-diamine complexSelective cytostatic activityEstrogen receptor-positive tumors
Platinum-based radiopharmaceuticalImaging and therapeutic useVarious cancers

Imaging Techniques

The properties of this compound allow it to be utilized in Single Photon Emission Computed Tomography (SPECT) imaging. Its gamma emissions are particularly well-suited for this type of imaging, enabling researchers to visualize the biodistribution of platinum-based drugs within biological systems. A recent study demonstrated that compounds labeled with this compound could confirm the biodistribution of platinum complexes in vivo, showing significant accumulation in the liver and kidneys .

Case Study: Biodistribution Analysis

In a study analyzing the biodistribution of a this compound-labeled compound (FGC-Pt), researchers observed a strong correlation between radioactivity concentration and platinum concentration across various organs. This finding underscores the potential of this compound in monitoring drug distribution and optimizing therapeutic strategies .

Cancer Treatment Applications

This compound is also being explored for its therapeutic potential in treating various cancers. The isotope's unique characteristics facilitate the development of novel platinum-based chemotherapeutics that can be tracked using imaging technologies. For instance, studies have shown that combining this compound with established chemotherapeutic agents can enhance their efficacy while minimizing systemic toxicity .

Table 2: Potential Therapeutic Applications of this compound

Application AreaDescription
Combination therapyEnhancing efficacy of existing chemotherapeutics
Targeted radiotherapyUsing radiolabeled compounds for localized treatment
Personalized medicineTailoring treatments based on individual patient profiles

Future Directions and Research Needs

Despite the promising applications of this compound, further research is essential to fully understand its potential in clinical settings. Key areas for future investigation include:

  • Optimization of Synthesis : Developing more efficient methods for producing high-specific activity this compound compounds.
  • Clinical Trials : Conducting comprehensive clinical trials to evaluate the safety and efficacy of this compound-based therapies.
  • Mechanistic Studies : Investigating the biological mechanisms underlying the action of this compound compounds to improve therapeutic outcomes.

相似化合物的比较

Platinum-195m (¹⁹⁵mPt)

  • Decay Product : ¹⁹⁵mPt decays to stable ¹⁹⁵Pt, retaining the platinum element .
  • Imaging Utility : Unlike ¹⁹¹Pt, ¹⁹⁵mPt emits lower-energy γ-photons (e.g., 130–175 keV), which are more compatible with modern gamma cameras, enhancing imaging contrast .
  • Regulatory Status : The decay to platinum avoids the pharmacokinetic complications associated with iridium, simplifying regulatory approval for clinical use .

Platinum-193m (¹⁹³mPt) and Platinum-197 (¹⁹⁷Pt)

  • Research Status: Both isotopes are understudied.
  • Synthesis Challenges : Production methods for ¹⁹³mPt and ¹⁹⁷Pt are less established compared to ¹⁹¹Pt, hindering widespread use .

Cisplatin and Other Platinum-Based Drugs

However, ¹⁹¹Pt’s radioactive properties enable imaging applications, whereas cisplatin is purely therapeutic .

Comparative Data Table

Property Platinum-191 Platinum-195m Platinum-193m/197Pt
Decay Product ¹⁹¹Ir ¹⁹⁵Pt Understudied
γ-photon Energy 539 keV (suboptimal) 130–175 keV (optimal) N/A
Medical Use Imaging Theranostics Limited research
Pharmacokinetics Hepatic/Renal clearance Same-element stability Unknown
Regulatory Hurdles High (due to Ir) Low Undefined

Key Research Findings

  • Imaging Limitations: The high-energy γ-photons (539 keV) of ¹⁹¹Pt reduce imaging contrast compared to ¹⁹⁵mPt, limiting its diagnostic precision .
  • Toxicity Profile: Studies on ¹⁹¹Pt nanoparticles in C. elegans suggest dose-dependent toxicity, but comparative data with other isotopes are absent .
  • Industrial Relevance : ¹⁹¹Pt’s role in solvent extraction for platinum recovery highlights its utility beyond medicine .

准备方法

Neutron Irradiation Techniques

The primary method for producing 191Pt^{191}\text{Pt} involves neutron irradiation of stable platinum isotopes. In one approach, natural platinum (comprising 194Pt^{194}\text{Pt}, 195Pt^{195}\text{Pt}, and 196Pt^{196}\text{Pt}) is subjected to accelerator-generated neutrons, inducing the (n,2nn, 2n) nuclear reaction. This process preferentially converts 192Pt^{192}\text{Pt} into 191Pt^{191}\text{Pt} due to its higher neutron capture cross-section. The irradiation is typically conducted in a nuclear reactor or particle accelerator, with flux densities optimized to maximize isotopic yield while minimizing co-production of undesired radioisotopes like 193Pt^{193}\text{Pt} or 197Pt^{197}\text{Pt}.

Recent advancements have demonstrated the feasibility of using enriched 192Pt^{192}\text{Pt} targets to enhance 191Pt^{191}\text{Pt} purity. For instance, irradiating potassium tetrachloroplatinate (K2[PtCl4]K_2[\text{PtCl}_4]) enriched with 192Pt^{192}\text{Pt} at a neutron flux of 5×1013cm2s15 \times 10^{13} \, \text{cm}^{-2}\text{s}^{-1} for 48 hours yielded 191Pt^{191}\text{Pt} with a specific activity of 1.2GBq/mg1.2 \, \text{GBq/mg}. Post-irradiation, the target material undergoes dissolution in concentrated hydrochloric acid (HClHCl) to isolate 191Pt^{191}\text{Pt}-labeled intermediates.

Challenges in Isotopic Separation

Separation of 191Pt^{191}\text{Pt} from irradiated platinum matrices requires meticulous chromatographic or solvent extraction techniques. Anion-exchange chromatography using Dowex 1-X8 resin has proven effective, with elution profiles showing >95% recovery of 191Pt^{191}\text{Pt} in 6 M HClHCl. However, co-elution of 193Pt^{193}\text{Pt} (t1/2=50t_{1/2} = 50 years) remains a concern, necessitating secondary purification via precipitation with ammonium chloride (NH4ClNH_4Cl) to yield 191Pt^{191}\text{Pt}-labeled K2[PtCl4]K_2[\text{PtCl}_4].

Synthesis of 191Pt^{191}\text{Pt}191Pt-Labeled Platinum Complexes

Direct Radiolabeling of Preformed Complexes

A widely adopted strategy involves neutron activation of pre-synthesized platinum complexes. For example, irradiating the glucose-conjugated platinum complex FGC-Pt (Figure 1) with neutrons produces 191Pt^{191}\text{Pt}-FGC-Pt directly. This method leverages the structural stability of FGC-Pt under irradiation, though it risks radiolytic decomposition if beam currents exceed 10 μA. Post-irradiation purification via reverse-phase HPLC (C18 column, methanol/water gradient) ensures removal of degraded byproducts, achieving radiochemical purity >98%.

Table 1: Comparison of Direct vs. Indirect Labeling Methods

ParameterDirect LabelingIndirect Labeling
Starting MaterialPreformed Complex191PtK2[PtCl4]^{191}\text{Pt}K_2[\text{PtCl}_4]
Irradiation Time24–48 hours12–24 hours
Radiochemical Yield60–70%85–90%
Purity95–98%>99%

Indirect Labeling via 191PtK2[PtCl4]^{191}\text{Pt}K_2[\text{PtCl}_4]191PtK2[PtCl4]

Superior purity is achieved by synthesizing 191PtK2[PtCl4]^{191}\text{Pt}K_2[\text{PtCl}_4] first, followed by ligand substitution reactions. For instance, reacting 191PtK2[PtCl4]^{191}\text{Pt}K_2[\text{PtCl}_4] with 1,3-propanediamine derivatives in aqueous ethanol (pH9.5pH 9.5) yields diamine-platinum complexes with >99% radiochemical purity. This method avoids radiolytic damage to sensitive ligands, making it preferable for thermolabile compounds.

Purification and Quality Control

Chromatographic Techniques

High-performance liquid chromatography (HPLC) with UV (220 nm) and gamma detection is indispensable for isolating 191Pt^{191}\text{Pt}-labeled species. For FGC-Pt, a Sugar-D column with a methanol/water gradient (85% to 10% methanol over 30 minutes) resolves the complex from unreacted K2[PtCl4]K_2[\text{PtCl}_4] and ligand precursors. Gamma spectrometry further confirms isotopic identity, with 191Pt^{191}\text{Pt} exhibiting characteristic emissions at 409 keV and 1,065 keV.

Spectroscopic Validation

Nuclear magnetic resonance (1H^1\text{H} NMR, 13C^{13}\text{C} NMR) and inductively coupled plasma mass spectrometry (ICP-MS) are critical for structural verification. For example, 1H^1\text{H} NMR of 191Pt^{191}\text{Pt}-FGC-Pt reveals downfield shifts of methylene protons adjacent to the platinum center (δ=3.23.5\delta = 3.2–3.5 ppm), confirming successful coordination. ICP-MS quantifies platinum content, with typical recoveries of 95–102% relative to theoretical values.

Applications in Biodistribution Studies

Preclinical Imaging

191Pt^{191}\text{Pt}-labeled complexes enable non-invasive tracking of platinum biodistribution in murine models. Intravenous administration of 191Pt^{191}\text{Pt}-FGC-Pt in healthy mice showed rapid renal clearance (60% ID/g in kidneys at 1 hour) and negligible hepatic retention (<2% ID/g). These findings underscore the utility of 191Pt^{191}\text{Pt} in pharmacokinetic profiling.

Comparative Analysis with Stable Isotopes

Studies comparing 191Pt^{191}\text{Pt}-cisplatin with non-radioactive analogs revealed identical tissue distribution patterns, validating the isotopic tracer approach. Gamma counting of dissected organs confirmed linear correlations (R2>0.95R^2 > 0.95) between 191Pt^{191}\text{Pt} signal and platinum concentrations measured via atomic absorption spectroscopy .

常见问题

Q. What experimental methods are most reliable for synthesizing and characterizing Platinum-191 in laboratory settings?

  • Methodological Answer : this compound synthesis typically involves neutron irradiation of Platinum-190 or nuclear decay pathways. Key steps include:

Isotopic Purification : Use gas centrifuges or electromagnetic separation to isolate this compound from natural isotopic mixtures .

Characterization : Employ mass spectrometry (MS) to confirm isotopic purity and neutron activation analysis (NAA) to quantify trace impurities. Structural validation via X-ray diffraction (XRD) is critical for crystallographic studies .

Data Reporting : Tabulate isotopic ratios, half-life measurements, and purity metrics in supplementary materials to ensure reproducibility .

Q. How do the nuclear properties of this compound influence experimental design in radiochemistry studies?

  • Methodological Answer : this compound’s nuclear spin (I = 3/2) and quadrupole moment necessitate specific experimental considerations:

Spectroscopic Techniques : Use Mössbauer spectroscopy to study hyperfine interactions, ensuring temperature-controlled environments to minimize lattice vibrations .

Q. How can researchers resolve discrepancies in reported half-life measurements of this compound across studies?

  • Methodological Answer : Contradictions often arise from instrumental calibration or environmental factors. Address these by:

Meta-Analysis : Aggregate datasets from peer-reviewed studies and apply weighted statistical models (e.g., Bayesian regression) to identify outliers .

Systematic Replication : Reproduce experiments under controlled conditions (e.g., inert atmosphere, standardized detectors) to isolate variables .

Uncertainty Quantification : Report confidence intervals (95% CI) and use Monte Carlo simulations to model measurement uncertainties .

Q. What methodological challenges arise when studying isotopic effects of this compound in heterogeneous catalysis?

  • Methodological Answer : Isotopic purity and surface interactions introduce complexities:

Catalytic Testing : Compare turnover frequencies (TOF) of this compound against other isotopes using mass-sensitive techniques like quartz crystal microbalance (QCM) .

Surface Characterization : Apply scanning tunneling microscopy (STM) to map atomic-scale interactions, ensuring ultra-high vacuum (UHV) conditions to prevent contamination .

Computational Validation : Use density functional theory (DFT) to model isotopic effects on adsorption energies, cross-referencing with experimental data .

Q. How can computational models improve the prediction of this compound’s decay pathways in astrophysical environments?

  • Methodological Answer : Integrate nuclear structure databases with astrophysical simulations:

Data Curation : Compile decay constants and cross-sections from repositories like the IAEA Nuclear Data Section .

Multi-Physics Modeling : Couple Monte Carlo N-Particle (MCNP) codes with stellar nucleosynthesis models (e.g., NuGrid) to simulate r-process pathways .

Validation : Benchmark predictions against observational data from meteoritic isotopes or neutron star mergers .

Methodological Best Practices

  • Data Transparency : Always include raw datasets, calibration curves, and instrument parameters in supplementary materials .
  • Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .
  • Error Reporting : Follow the International Union of Pure and Applied Chemistry (IUPAC) guidelines for stating measurement uncertainties .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。